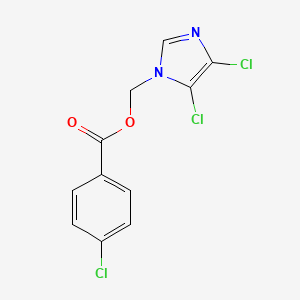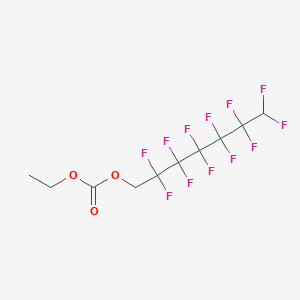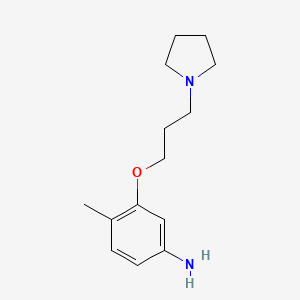
Tert-butyl 3-fluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-fluoropropyl carbonate is an organic compound with the molecular formula C8H15FO3. It is a derivative of carbonate, featuring a tert-butyl group and a 3-fluoropropyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoropropyl carbonate typically involves the reaction of tert-butyl chloroformate with 3-fluoropropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
tert-Butyl chloroformate+3-fluoropropanol→tert-Butyl 3-fluoropropyl carbonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-fluoropropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to produce tert-butyl alcohol and 3-fluoropropanol.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield 3-fluoropropyl carbonate.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid.
Major Products
Hydrolysis: Tert-butyl alcohol and 3-fluoropropanol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Deprotection: 3-fluoropropyl carbonate.
Applications De Recherche Scientifique
Tert-butyl 3-fluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective deprotection is required.
Medicine: Utilized in the development of prodrugs that release active pharmaceutical ingredients upon deprotection.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3-fluoropropyl carbonate primarily involves the cleavage of the carbonate bond under specific conditions. For instance, in acidic environments, the tert-butyl group is protonated and subsequently cleaved, releasing the active 3-fluoropropyl moiety. This process can be catalyzed by acids or facilitated by specific enzymes in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-chloropropyl carbonate
- Tert-butyl 3-bromopropyl carbonate
- Tert-butyl 3-iodopropyl carbonate
Comparison
Tert-butyl 3-fluoropropyl carbonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated counterparts. Fluorine’s high electronegativity and small size influence the reactivity and stability of the compound, making it particularly useful in applications requiring selective reactivity and stability.
Propriétés
Formule moléculaire |
C8H15FO3 |
|---|---|
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
tert-butyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C8H15FO3/c1-8(2,3)12-7(10)11-6-4-5-9/h4-6H2,1-3H3 |
Clé InChI |
UBWMXSRJZWDQDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)




